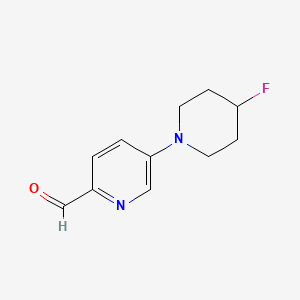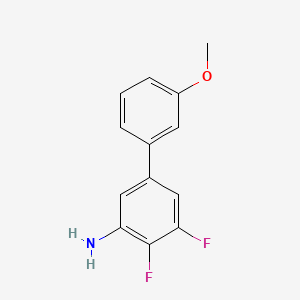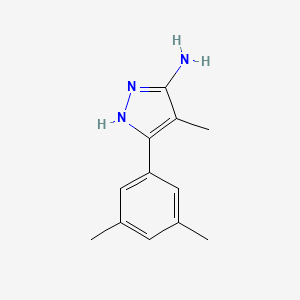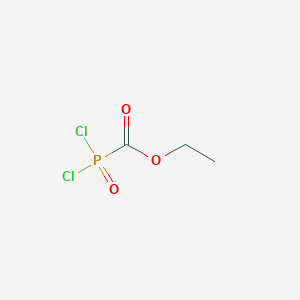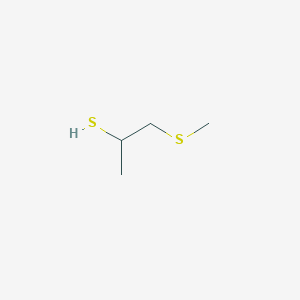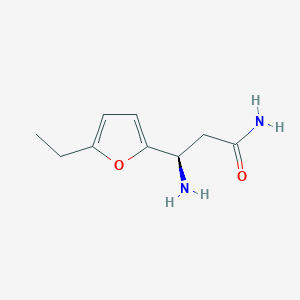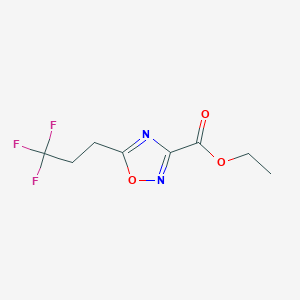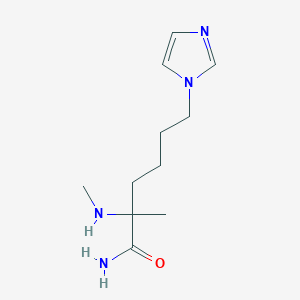
6-(1h-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide is a synthetic organic compound that features an imidazole ring, a methyl group, and a methylamino group attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment to Hexanamide Backbone: The imidazole ring is then attached to a hexanamide backbone through a nucleophilic substitution reaction.
Introduction of Methyl and Methylamino Groups: The methyl and methylamino groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hexanamide backbone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Imidazolone derivatives.
Reduction: Reduced hexanamide derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide depends on its application:
Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity.
Ligand Binding: The compound can act as a ligand, binding to specific receptors or proteins and modulating their function.
Pathways Involved: The exact pathways depend on the biological target but may involve inhibition of key enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
6-[4-(1H-imidazol-1-yl)phenoxy]-N,N-dimethyl-1-hexanamine: Similar structure but with a phenoxy group instead of a hexanamide backbone.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains two imidazole rings attached to a pyridine ring.
Uniqueness
6-(1H-Imidazol-1-yl)-2-methyl-2-(methylamino)hexanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hexanamide backbone and the presence of both methyl and methylamino groups make it a versatile compound for various applications.
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
6-imidazol-1-yl-2-methyl-2-(methylamino)hexanamide |
InChI |
InChI=1S/C11H20N4O/c1-11(13-2,10(12)16)5-3-4-7-15-8-6-14-9-15/h6,8-9,13H,3-5,7H2,1-2H3,(H2,12,16) |
InChI Key |
STAVYHGKGLTSGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCN1C=CN=C1)(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




